Product packaging for Amino-PEG2-t-Boc-hydrazide(Cat. No.:CAS No. 2100306-60-1)

Amino-PEG2-t-Boc-hydrazide

Cat. No.: B605457
CAS No.: 2100306-60-1
M. Wt: 291.35
InChI Key: UDVYFYDWDLXHPA-UHFFFAOYSA-N
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Description

Amino-PEG2-t-Boc-hydrazide (CAS 2100306-60-1) is a heterobifunctional PEG-based reagent designed for bioconjugation and linker applications in chemical biology and drug development . This compound contains a primary amine group on one end, which is reactive with carboxylic acids, activated NHS esters, and carbonyl groups (ketones, aldehydes) to form stable amide bonds or via reductive amination . On the opposite terminus, it features a tert-butoxycarbonyl (Boc)-protected hydrazide group. This protecting group can be readily removed under mild acidic conditions to generate a reactive hydrazide . The liberated hydrazide can then efficiently conjugate with carbonyl-containing molecules to form hydrazone linkages, a reaction particularly useful for labeling glycoproteins or developing acid-labile bonds . The integrated hydrophilic PEG spacer serves to significantly increase the compound's solubility in aqueous media, which is crucial for working with biological systems, and also provides flexibility and reduces immunogenicity in the resulting conjugates . With a molecular formula of C12H25N3O5 and a molecular weight of 291.4, this reagent is characterized by a high purity of ≥95% . This compound is a critical tool for researchers constructing Antibody-Drug Conjugates (ADCs), functionalizing biomolecules, and creating novel diagnostic agents . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H25N3O5 B605457 Amino-PEG2-t-Boc-hydrazide CAS No. 2100306-60-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[3-[2-(2-aminoethoxy)ethoxy]propanoylamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O5/c1-12(2,3)20-11(17)15-14-10(16)4-6-18-8-9-19-7-5-13/h4-9,13H2,1-3H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVYFYDWDLXHPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)CCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1334169-97-9
Record name Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-[3-[2-[(1,1-dimethylethoxy)carbonyl]hydrazinyl]-3-oxopropoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334169-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID401109817
Record name Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-[3-[2-[(1,1-dimethylethoxy)carbonyl]hydrazinyl]-3-oxopropoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401109817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334169-97-9
Record name Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-[3-[2-[(1,1-dimethylethoxy)carbonyl]hydrazinyl]-3-oxopropoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401109817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies for Amino Peg2 T Boc Hydrazide and Its Derivatives in Advanced Chemical Synthesis

Principles of PEGylation in Linker Synthesis

PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules and surfaces. This technique is widely employed in the synthesis of linkers to impart favorable physicochemical properties. The inclusion of a PEG spacer, even a short one like the diethylene glycol unit in Amino-PEG2-t-Boc-hydrazide, can significantly enhance the aqueous solubility and biocompatibility of the resulting conjugate. acs.orgjenkemusa.com The flexibility and hydrophilicity of the PEG chain can also create a steric shield, which can reduce non-specific interactions and improve the pharmacokinetic profile of bioconjugates. acs.org

In the context of linker synthesis, PEGylation involves the use of PEG derivatives with reactive functional groups at their termini. jenkemusa.comjenkemusa.comcd-bioparticles.net These functional groups allow for the covalent attachment of the PEG unit to other molecular fragments. The synthesis of heterobifunctional PEG linkers, such as this compound, requires precise control over the introduction of different functional groups at each end of the PEG chain. This is typically achieved through a series of chemical modifications of a starting PEG diol or a related precursor. acs.orgnih.gov The length of the PEG chain can be precisely controlled, leading to monodisperse PEG derivatives that are uniform in molecular weight, a critical factor for the synthesis of well-defined conjugates. nih.gov

Synthetic Routes for this compound

The synthesis of this compound requires a strategic approach to introduce the desired functional groups—a primary amine and a tert-butyloxycarbonyl (Boc)-protected hydrazide—at the termini of a diethylene glycol spacer.

Sequential Functional Group Introduction

A plausible synthetic route for this compound involves a multi-step sequence starting from a suitable diethylene glycol derivative. A general strategy for creating heterobifunctional PEG linkers often begins with a PEG diol. One hydroxyl group is first converted into a more reactive leaving group, such as a tosylate or mesylate. This allows for the selective introduction of the first functional group.

For the synthesis of this compound, a common approach would involve the following conceptual steps:

Monofunctionalization of Diethylene Glycol: One of the hydroxyl groups of diethylene glycol is protected, for instance, as a trityl (Trt) or tert-butyldimethylsilyl (TBDMS) ether, to allow for selective reaction at the other terminus.

Introduction of the Boc-Hydrazide Moiety: The free hydroxyl group is then activated, for example, by conversion to a tosylate. This is followed by nucleophilic substitution with tert-butyl carbazate (B1233558) (Boc-hydrazine) to introduce the protected hydrazide functionality. mdpi.com

Deprotection and Functionalization of the Second Terminus: The protecting group on the other end of the PEG chain is removed. The now-free hydroxyl group can be converted to an amine. This can be achieved through a two-step process of mesylation or tosylation followed by nucleophilic substitution with an azide (B81097) salt (e.g., sodium azide) and subsequent reduction of the azide to a primary amine using a reducing agent like triphenylphosphine (B44618) (Staudinger reaction) or catalytic hydrogenation.

Alternative Amine Introduction: Alternatively, the terminal hydroxyl group can be oxidized to a carboxylic acid, which is then coupled with a protected form of ammonia (B1221849) or directly converted to an amine through a Curtius, Hofmann, or Schmidt rearrangement.

A more direct, though potentially less controlled, approach could start with a commercially available amino-PEG2-alcohol. The alcohol functionality would then be activated and reacted with tert-butyl carbazate.

Considerations for Protecting Group Chemistry in this compound Synthesis

The successful synthesis of this compound is critically dependent on an effective protecting group strategy. google.comresearchgate.net The use of orthogonal protecting groups is essential to ensure that the different functional groups can be selectively deprotected and reacted in a controlled manner. google.comgoogle.com

In the case of this compound, the tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the hydrazide functionality. acs.orgnih.gov The Boc group is stable under a wide range of reaction conditions, including those typically used for the introduction of the amino group. google.com It can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the reactive hydrazide. acs.orgnih.gov This allows the amino group to be utilized in a coupling reaction first, while the hydrazide remains protected. Subsequently, the Boc group can be cleaved to allow for a second conjugation reaction at the hydrazide terminus.

If the synthesis starts with a protected amine, a common choice is the benzyloxycarbonyl (Cbz) group, which can be removed by catalytic hydrogenolysis. This would be orthogonal to the acid-labile Boc group. The choice of protecting groups must be carefully considered to ensure their stability during the various synthetic steps and their selective removal without affecting other parts of the molecule. acs.org

Synthesis of Related Polyethylene Glycol (PEG) Linkers with Complementary Functionalities

The synthetic principles applied to this compound can be extended to create a diverse range of PEG linkers with various functionalities to suit different applications in advanced chemical synthesis.

Amino-PEG Oligomers as Multi-Purpose Ligands

Amino-terminated PEG oligomers are valuable building blocks in their own right and serve as versatile multi-purpose ligands. medkoo.com These compounds can be synthesized with one or more amino groups, allowing for their use in a variety of applications. For instance, diamino-PEG derivatives can act as linkers to bridge two different molecules. The amino groups are nucleophilic and can react with a variety of electrophilic functional groups, such as carboxylic acids, activated esters, and aldehydes, to form stable covalent bonds. medkoo.com

The synthesis of amino-PEG oligomers typically starts from PEG diols, where the hydroxyl groups are converted to amines through methods similar to those described for this compound synthesis. The presence of the PEG backbone enhances the water solubility and biocompatibility of the resulting conjugates.

Comparison with Other Hydrazide-PEG Derivatives

This compound is part of a broader family of hydrazide-PEG derivatives. These linkers all feature a hydrazide group, which is particularly useful for its ability to react with aldehydes and ketones to form stable hydrazone linkages. oup.comnih.gov This reaction is often used in bioconjugation to label or modify glycoproteins after periodate (B1199274) oxidation of their carbohydrate moieties, which generates aldehyde groups. oup.com

Other common hydrazide-PEG derivatives include:

Methoxy-PEG-Hydrazide: These linkers have a non-reactive methoxy (B1213986) group at one end and a hydrazide at the other. They are used to attach a PEG chain to a single site on a molecule.

Maleimide-PEG-Hydrazide: These are heterobifunctional linkers that contain a maleimide (B117702) group, which is reactive towards thiols, and a hydrazide group. google.com This allows for the specific conjugation of a thiol-containing molecule to an aldehyde- or ketone-containing molecule.

Biotin-PEG-Hydrazide: These linkers incorporate a biotin (B1667282) moiety, which has a high affinity for avidin (B1170675) and streptavidin. The hydrazide group allows for the attachment of this biotin tag to carbonyl-containing molecules for detection or purification purposes. nih.gov

The key advantage of this compound over these other derivatives is the presence of a primary amino group, which provides an alternative and widely used handle for conjugation, and the protected state of the hydrazide, which allows for sequential reactions. The short PEG2 spacer makes it suitable for applications where a minimal increase in hydrodynamic volume is desired while still benefiting from the advantageous properties of PEG.

FeatureThis compoundMethoxy-PEG-HydrazideMaleimide-PEG-HydrazideBiotin-PEG-Hydrazide
Functional Group 1 Primary AmineMethoxy (inert)Maleimide (thiol-reactive)Biotin
Functional Group 2 Boc-protected HydrazideHydrazideHydrazideHydrazide
Reactivity of Group 1 Nucleophilic (e.g., with carboxylic acids)Non-reactiveMichael addition with thiolsHigh-affinity binding to avidin/streptavidin
Reactivity of Group 2 Forms hydrazones with aldehydes/ketones (after deprotection)Forms hydrazones with aldehydes/ketonesForms hydrazones with aldehydes/ketonesForms hydrazones with aldehydes/ketones
Key Advantage Orthogonal reactivity of amine and protected hydrazideSimple PEGylation of carbonylsThiol-to-carbonyl conjugationBiotinylation of carbonyls
PEG Length Short (2 units)VariableVariableVariable

Methodological Advancements in PEG-Peptide Conjugate Synthesis

The synthesis of PEG-peptide conjugates has evolved significantly, with various methodologies being developed to create diverse architectures. These methods can be broadly categorized into "grafting to," "grafting from," and "grafting through" approaches. acs.orgnih.gov The choice of strategy depends on the desired final structure and the properties of the peptide and polymer.

The "grafting to" strategy is the most common and direct method for creating PEG-peptide conjugates. mpg.de This approach involves the synthesis of the peptide and the PEG polymer separately, followed by their conjugation. mpg.de This method allows for the pre-characterization of both the peptide and the polymer before the final conjugation step, offering a high degree of control over the final product. sigmaaldrich.com

A variety of chemical reactions can be employed for the "grafting to" approach, including the reaction of an amine-terminated PEG with an activated carboxylic acid on the peptide or vice-versa. precisepeg.com The use of heterobifunctional PEG linkers, such as those with an NHS ester at one end and another reactive group at the other, facilitates site-specific PEGylation. sigmaaldrich.com For instance, a PEG linker can be attached to a specific lysine (B10760008) residue on a peptide. acs.org

However, a significant challenge in the "grafting to" approach is the potential for steric hindrance, especially when attaching large PEG chains to complex peptides, which can lead to lower reaction efficiency. mdpi.com Purifying the final conjugate from unreacted starting materials can also be a hurdle. nih.gov

Table 1: Comparison of "Grafting to" and "Grafting from" Strategies

Feature"Grafting to""Grafting from"
General Principle Pre-formed polymer is attached to the peptide. mpg.dePolymer is grown from an initiator attached to the peptide. reading.ac.uk
Advantages Polymer and peptide can be characterized separately before conjugation. sigmaaldrich.com A wide variety of polymers and conjugation chemistries are available. mpg.deHigh grafting density can be achieved. Purification of the conjugate is often simpler. nih.gov
Disadvantages Steric hindrance can limit reaction efficiency. mdpi.com Purification can be challenging. nih.govThe peptide must be stable to polymerization conditions. Characterization of the grafted polymer can be difficult. sigmaaldrich.com

The "grafting from" approach involves initiating the polymerization of the PEG chain directly from the peptide. reading.ac.uk In this method, the peptide is first modified with an initiator molecule, and then the monomers are polymerized from this site. reading.ac.uk This strategy can lead to a higher density of grafted polymer chains compared to the "grafting to" method. nih.gov

Techniques like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization are commonly used for the "grafting from" approach. sigmaaldrich.commdpi.com These controlled radical polymerization methods allow for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. nih.gov

A key advantage of the "grafting from" method is that the purification of the final conjugate is often more straightforward, as the unreacted monomer can be easily removed. nih.gov However, a major consideration is the stability of the peptide under the polymerization conditions. sigmaaldrich.com The initiator must be attached to the peptide in a way that does not interfere with its biological activity. anr.fr

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support. beilstein-journals.orgnih.gov this compound and similar PEG linkers are well-suited for integration into SPPS protocols. peptide.combiosynth.com

These linkers can be incorporated into the peptide sequence during SPPS. For example, the amino group of the linker can be coupled to the C-terminus of the growing peptide chain attached to the resin. peptide.com The Boc-protected hydrazide remains intact throughout the synthesis and is deprotected during the final cleavage and deprotection step. medkoo.com

The use of PEG-based resins in SPPS can also be beneficial. These resins, which have PEG chains integrated into their structure, can improve the solvation of the growing peptide chain, leading to higher synthesis yields, especially for difficult or hydrophobic sequences. beilstein-journals.orgbiosynth.com

The hydrazide functionality, once deprotected, provides a versatile handle for further modifications. It can be reacted with aldehydes or ketones to form stable hydrazone linkages, allowing for the conjugation of the peptide to other molecules, such as reporter tags or other polymers. axispharm.com This approach is particularly useful for creating complex biomolecular constructs.

Mechanistic Insights into Functional Group Reactivity and Selective Transformations of Amino Peg2 T Boc Hydrazide

Reactivity of the Amino Group in Amino-PEG2-t-Boc-Hydrazide

The terminal primary amino group (-NH₂) serves as a potent nucleophile, enabling a variety of conjugation strategies. medkoo.combroadpharm.com Its reactivity is a cornerstone of the utility of this crosslinker, allowing for the stable attachment to various biomolecules and surfaces.

Amine-Reactive Chemistry: Carboxylic Acids, N-Hydroxysuccinimide (NHS) Esters, and Pentafluorophenyl (PFP) Esters

The primary amine of this compound readily participates in reactions with several electrophilic partners. medkoo.com A primary application is the formation of amide bonds through reaction with carboxylic acids. This transformation typically requires the use of activating agents, such as carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with N-hydroxysuccinimide (NHS) to form a more reactive intermediate and improve reaction efficiency. axispharm.comwikipedia.org

The amino group also reacts directly and efficiently with activated esters. precisepeg.com N-Hydroxysuccinimide (NHS) esters are widely used for their high reactivity and selectivity towards primary amines at physiological or slightly alkaline pH (typically 7.2-9). creative-proteomics.comthermofisher.com The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the ester, forming a stable amide bond and releasing NHS as a byproduct. creative-proteomics.comthermofisher.com Similarly, Pentafluorophenyl (PFP) esters are another class of activated esters that react with the amino group to form stable amide linkages. precisepeg.com

Formation of Stable Amide Bonds and Their Chemical Stability

The amide bond (–CO-NH–) formed from the reaction of the amino group is exceptionally stable. axispharm.com This stability is attributed to the resonance delocalization of the nitrogen lone pair electrons with the carbonyl group, which imparts a partial double-bond character to the C-N bond. nih.gov This resonance stabilization makes the amide bond highly resistant to hydrolysis under typical physiological conditions (pH ~7.4) and robust against both acidic and basic environments. nih.govnih.gov The high stability of the amide linkage is critical for applications where long-term integrity of the conjugate is required, such as in the development of antibody-drug conjugates or the functionalization of surfaces for biomedical devices. axispharm.comcreative-proteomics.com

Table 1: Reaction Conditions for Amide Bond Formation with the Amino Group
ReactantCoupling/Activating AgentsTypical pH RangeProductKey Characteristics
Carboxylic AcidEDC/NHS4.5 - 7.5Amide BondForms a stable, irreversible bond. creative-proteomics.comnih.gov
NHS EsterNone (direct reaction)7.2 - 9.0Amide BondEfficient reaction with high selectivity for primary amines. thermofisher.com
PFP EsterNone (direct reaction)7.2 - 8.5Amide BondForms a highly stable amide linkage. precisepeg.com

Reactivity of the Hydrazide Moiety Following Boc Deprotection

The second functional handle of the molecule is the hydrazide, which is temporarily masked by the acid-labile Boc protecting group. This protection strategy allows for the selective reaction of the amino group first, followed by the controlled exposure and subsequent reaction of the hydrazide.

Boc Deprotection Conditions and Kinetic Considerations for Hydrazide Liberation

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group that is stable to most bases and nucleophiles but is readily cleaved under acidic conditions. organic-chemistry.org Deprotection of the Boc-hydrazide is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). rsc.orgcommonorganicchemistry.com The reaction proceeds through the protonation of the Boc group, followed by the formation of a stable tert-butyl cation and subsequent release of the free hydrazide. acsgcipr.org

The conditions for Boc removal can be tailored to be mild, which is particularly important when working with acid-sensitive substrates. cd-bioparticles.netmedkoo.com For instance, treatment with 25% TFA in DCM at room temperature for a couple of hours is a common protocol. commonorganicchemistry.com The deprotection is generally a rapid and high-yielding reaction. The choice of acid and reaction time allows for kinetic control, ensuring complete deprotection without compromising the integrity of other functional groups in the molecule. commonorganicchemistry.com

Table 2: Common Conditions for Boc Deprotection
ReagentSolventTypical ConditionsKey Considerations
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)25-50% TFA in DCM, 0°C to room temp, 1-2 hoursVolatile byproducts, effective and common. commonorganicchemistry.com
Hydrochloric Acid (HCl)Dioxane, Methanol, or Watere.g., 4M HCl in Dioxane, room tempNon-volatile salt product may be formed.

Hydrazone Bond Formation with Carbonyl Groups (Aldehydes and Ketones)

Once deprotected, the liberated hydrazide (–CO-NH-NH₂) becomes a reactive nucleophile capable of condensing with carbonyl compounds, specifically aldehydes and ketones. soeagra.comwikipedia.org This reaction forms a hydrazone bond (–CO-N=C). The reaction is typically carried out in a slightly acidic medium, with an optimal pH range of 5 to 7. thermofisher.com The acidic environment catalyzes the dehydration of the tetrahedral intermediate formed after the initial nucleophilic attack of the hydrazide on the carbonyl carbon, driving the reaction towards the formation of the hydrazone. soeagra.com Aldehydes are generally more reactive electrophiles than ketones in this condensation reaction. The reaction can be accelerated by the addition of a catalyst, such as aniline. thermofisher.com

Factors Influencing Hydrazone Bond Stability in Bioconjugation Systems

The stability of the resulting hydrazone bond is a critical feature, particularly in bioconjugation systems designed for controlled release. Several factors influence this stability:

pH: Hydrazone bonds exhibit pH-dependent stability. They are relatively stable at neutral pH (around 7.4), such as in the bloodstream, but are susceptible to hydrolysis under acidic conditions (pH 5-6). wikipedia.org This characteristic is exploited in drug delivery systems to release a payload within the acidic environment of endosomes or lysosomes. wikipedia.org

Electronic Effects: The stability of the C=N bond is influenced by the electronic properties of the substituents. Hydrazones are generally more stable than imines (Schiff bases) due to the electron-donating effect of the adjacent nitrogen atom, which reduces the electrophilicity of the imine carbon. nih.govresearchgate.net Conversely, they are typically less stable than oximes, owing to the higher electronegativity of the oxygen atom in the oxime linkage, which further stabilizes the bond. nih.govnih.gov Electron-withdrawing groups attached to the hydrazide can decrease the stability of the hydrazone bond. nih.gov

Steric Factors: The structure of the carbonyl component plays a role. Hydrazones derived from ketones are generally more sterically hindered and thus more hydrolytically stable than those derived from aldehydes. nih.gov

This tunable stability allows for the rational design of linker systems where the hydrazone bond can act as a stable linkage or a cleavable trigger, depending on the application's specific requirements.

Table 3: Relative Hydrolytic Stability of C=N Bonds
Bond TypeGeneral StructureRelative StabilityKey Features
Imine (Schiff Base)R₂C=N-R'Least StableProne to rapid hydrolysis in aqueous solutions. thermofisher.comnih.gov
HydrazoneR₂C=N-NH-CO-R'Moderately StableStable at neutral pH, cleavable at acidic pH. wikipedia.org More stable than imines. nih.gov
OximeR₂C=N-O-R'Most StableSignificantly more resistant to hydrolysis than hydrazones across a range of pH values. nih.govnih.gov

Compound Reference Table

Compound NameAbbreviationChemical Formula
This compoundN/AC₁₂H₂₅N₃O₅
1-ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCC₈H₁₇N₃
N-HydroxysuccinimideNHSC₄H₅NO₃
Trifluoroacetic AcidTFAC₂HF₃O₂
DichloromethaneDCMCH₂Cl₂
AnilineN/AC₆H₇N

Orthogonal Reactivity and Chemo-selectivity in Multi-functional Systems Incorporating this compound

This compound is a heterobifunctional linker designed with three key chemical domains: a primary amine (-NH2), a short polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected hydrazide (-NHNH-Boc). This structure enables a highly controlled, stepwise conjugation strategy known as orthogonal reactivity. The principle of orthogonality in this context refers to the ability to selectively address one functional group in the presence of the other under distinct reaction conditions. google.comthieme-connect.de This chemoselectivity is fundamental to its application in constructing complex, multi-component systems in bioconjugation and materials science. rsc.org

The primary amine serves as a potent nucleophile, readily reacting with various electrophiles. google.com A common and efficient reaction is its acylation by N-hydroxysuccinimide (NHS) esters to form a stable amide bond. This reaction typically proceeds under mild basic or neutral pH conditions. Crucially, during this step, the t-Boc protected hydrazide remains inert, as the Boc group is stable to these conditions. researchgate.net

Once the amine has been conjugated, the second reactive handle—the hydrazide—can be exposed. The Boc protecting group is labile to acidic conditions and can be quantitatively removed using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent or aqueous solution. fishersci.co.uk This deprotection step unmasks the hydrazide, which is a powerful α-effect nucleophile, without disturbing the newly formed amide bond or other acid-stable parts of the molecule. oup.com

The liberated hydrazide is then available for a second, distinct chemoselective ligation, most commonly with a carbonyl group (an aldehyde or ketone) to form a hydrazone linkage. google.comnih.gov The reaction between a hydrazide and a carbonyl is highly selective and occurs efficiently under mild aqueous conditions, often at a slightly acidic to neutral pH, which is compatible with most biomolecules. pnas.org This hydrazone formation is orthogonal to the initial amine-based conjugation, allowing for the precise and directed assembly of different molecular entities. google.comrsc.org

A practical example of this orthogonal strategy is the immobilization of antibodies onto a functionalized surface. rsc.org In such a system, the this compound linker can first be attached to a surface (e.g., a polydopamine-coated medical device) via its primary amine reacting with an activated group on the surface. Following this, the Boc group is removed, and the exposed hydrazide is used to capture an antibody that has been modified to present an aldehyde group (e.g., through gentle oxidation of its carbohydrate domains). rsc.org This sequential process ensures a specific orientation and covalent linkage, which would be difficult to achieve with a homobifunctional linker.

Table 1: Orthogonal Reaction Scheme for this compound

StepFunctional Group ReactedReagent/ConditionResulting LinkageProtected Group Status
1. First Ligation Primary Amine (-NH2)NHS-ester activated molecule, pH 7-9Stable Amide BondBoc-Hydrazide remains protected
2. Deprotection t-Boc HydrazideTrifluoroacetic Acid (TFA) or HCl-Boc group removed, Hydrazide exposed
3. Second Ligation Hydrazide (-NHNH2)Aldehyde or Ketone, pH 5-7Hydrazone Bond-

Impact of the PEG Spacer on Reaction Kinetics and Accessibility of Functional Groups

The two-unit polyethylene glycol (PEG) spacer in this compound, while short, plays a critical role in mediating the physical and chemical properties of the linker and its conjugates. The impact of the PEG chain can be analyzed in terms of solubility, steric hindrance, reaction kinetics, and the accessibility of its terminal functional groups.

Solubility and Hydrophilicity: PEG is well-known for its hydrophilicity and ability to increase the aqueous solubility of conjugated molecules. interchim.fracs.org The PEG2 spacer, although consisting of only two ethylene (B1197577) oxide units, imparts a degree of water solubility to the otherwise more hydrophobic Boc-hydrazide portion, which can be beneficial for reactions conducted in aqueous buffers, common in bioconjugation. interchim.fr This property helps prevent aggregation and precipitation that can occur with purely aliphatic linkers.

Reaction Kinetics and Accessibility: The length of a PEG linker is a crucial determinant of reaction efficiency and the biological activity of the final conjugate. researchgate.netnih.gov The short PEG2 spacer provides a fixed, minimal distance between the conjugated entities. This can be advantageous or disadvantageous depending on the application.

Steric Hindrance: A primary function of a PEG spacer is to overcome steric hindrance, allowing a reactive group to access its target on a crowded surface, such as a protein or nanoparticle. interchim.frresearchgate.net Compared to longer PEG chains (e.g., PEG12, PEG24), the PEG2 spacer offers less separation. This may lead to slower reaction kinetics or lower conjugation efficiency if the target site is sterically hindered. researchgate.netrsc.org Conversely, in systems where proximity is desired, a short linker is ideal.

Surface Conjugation: When conjugating molecules to surfaces, linker length can significantly influence binding efficiency. Research on antibody-nanocarrier conjugates has shown that linker length is a critical parameter. nih.gov While some studies suggest that intermediate-length PEG spacers (e.g., PEG6-PEG12) yield higher drug loadings in antibody-drug conjugates rsc.org, other work has found that shorter PEG linkers (2–3 kDa) can result in stronger interactions with cell receptors compared to longer chains (6–20 kDa). nih.gov The PEG2 linker, being even shorter (<0.65 kDa), would be expected to provide minimal clearance from a surface, potentially limiting the mobility and target accessibility of a large conjugated biomolecule like an antibody. nih.gov

Table 2: Influence of PEG Spacer Length on Conjugation Properties

PropertyShort PEG Spacer (e.g., PEG2)Long PEG Spacer (e.g., PEG12+)Rationale / Research Finding
Steric Reach MinimalSubstantialLonger chains provide more flexibility and physical distance to overcome steric barriers at crowded reaction sites. researchgate.net
Accessibility to Buried Sites LowerHigherA longer linker can better access binding sites within protein clefts or on dense surfaces. nih.gov
Hydrophilicity Moderate IncreaseSignificant IncreaseSolubility enhancement is proportional to the number of ethylene oxide units. interchim.fr
Hydrodynamic Volume Negligible Change (for large conjugates)Significant IncreaseLonger PEGs substantially increase the effective size, impacting pharmacokinetics. rsc.org
"Stealth" Effect Low / NoneHighLonger PEG chains are more effective at creating a hydrophilic barrier that reduces opsonization and clearance. nih.gov

Advanced Bioconjugation Methodologies Employing Amino Peg2 T Boc Hydrazide for Biomolecular Functionalization

Conjugation to Proteins and Peptides for Advanced Biologics

The precise attachment of functional moieties to proteins and peptides is critical for the development of advanced therapeutics and diagnostic agents. Amino-PEG2-t-Boc-hydrazide provides a chemical handle to achieve this with high specificity and control.

Site-Specific Conjugation Strategies Leveraging this compound

Site-specific conjugation is crucial for producing homogeneous bioconjugates where the attached molecule does not interfere with the protein's biological activity. Current time information in Bangalore, IN.interchim.fr this compound is well-suited for several enzymatic and chemoenzymatic strategies that introduce a unique reactive partner at a predetermined location on the protein.

One powerful method involves the use of formylglycine-generating enzyme (FGE). FGE recognizes a short consensus sequence (typically CxPxR), which can be genetically engineered into a protein at a desired site. The enzyme then oxidizes the cysteine residue within this "aldehyde tag" to a formylglycine (fGly) residue, which contains a bio-orthogonal aldehyde group. axispharm.combroadpharm.comaxispharm.com The deprotected hydrazide of this compound can then specifically react with this aldehyde to form a stable hydrazone linkage, ensuring that the payload is attached only at the engineered site. axispharm.comthermofisher.com

Another enzymatic approach utilizes transglutaminase, particularly microbial transglutaminase (MTGase). MTGase catalyzes the formation of an isopeptide bond between the primary amine of a linker, such as the amine group on this compound, and the side chain of a specific glutamine residue (e.g., Q295 on deglycosylated antibodies). biomers.netnih.gov This allows for the site-specific attachment of the linker, after which the deprotected hydrazide end can be used for further conjugation. This method is instrumental in creating homogeneous antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio (DAR). nih.gov

Sortase-mediated ligation is another technique where this linker can be applied. Sortase A, a bacterial transpeptidase, recognizes a specific peptide motif (e.g., LPXTG) and cleaves the peptide bond, forming a thioester intermediate that can then be resolved by a nucleophile, such as an oligoglycine-functionalized payload. biomers.net While not a direct reaction with the linker itself, the versatility of this compound allows it to be incorporated into the payload molecule that participates in the enzymatic reaction.

Comparison with Non-Site-Specific Conjugation Approaches (e.g., Lysine (B10760008) Modification)

Traditional bioconjugation methods often rely on the chemical modification of naturally occurring amino acid residues, most commonly the primary amines of lysine residues. Current time information in Bangalore, IN. While straightforward, this approach has significant drawbacks. A typical antibody contains numerous solvent-accessible lysine residues, leading to a random conjugation process. Current time information in Bangalore, IN.mdpi.com This results in a heterogeneous mixture of products with varying drug-to-antibody ratios (DARs) and different conjugation sites. Current time information in Bangalore, IN.cd-bioparticles.net This heterogeneity can negatively impact the conjugate's pharmacokinetics, stability, and efficacy, and presents significant challenges for manufacturing and quality control. cd-bioparticles.netresearchgate.net For instance, lysine-based conjugation can produce ADCs with a wide DAR distribution, often ranging from 0 to 8, with a significant portion of unconjugated antibody. Current time information in Bangalore, IN.interchim.frmdpi.com

In contrast, site-specific conjugation methods, enabled by linkers like this compound, produce well-defined, homogeneous conjugates with a precise DAR. Current time information in Bangalore, IN.interchim.fr This leads to improved therapeutic profiles, better stability, and reproducible manufacturing processes. researchgate.netmdpi.com By directing the conjugation to a single, predetermined site, the integrity of the protein's antigen-binding domains and other critical regions is preserved, ensuring that its biological function remains intact. interchim.fr

FeatureNon-Site-Specific (Lysine) ConjugationSite-Specific Conjugation (e.g., using this compound)
Homogeneity Heterogeneous mixture of products. Current time information in Bangalore, IN.cd-bioparticles.netHomogeneous product with a defined structure. Current time information in Bangalore, IN.interchim.fr
Drug-to-Antibody Ratio (DAR) Wide distribution (e.g., DAR 0-8). mdpi.comPrecise and controlled (e.g., DAR 2 or 4). biomers.netnih.gov
Site of Conjugation Random, across multiple lysine residues. Current time information in Bangalore, IN.mdpi.comPredetermined and specific site. broadpharm.com
Impact on Function Potential for reduced binding affinity and function.Minimal impact on protein's biological activity.
Reproducibility Challenging to reproduce consistently. cd-bioparticles.netHigh batch-to-batch consistency. mdpi.com
Pharmacokinetics (PK) Sub-optimal and variable PK profile. researchgate.netImproved and predictable PK profile. Current time information in Bangalore, IN.

Methods for Antibody Modification and Linker Integration in Bioconjugates

This compound is particularly valuable in the construction of antibody-drug conjugates (ADCs). google.com A prominent strategy for site-specific ADC development involves the modification of the antibody's N-linked glycans, which are located in the Fc region, far from the antigen-binding sites.

The process typically begins with the mild oxidation of cis-diol groups within the carbohydrate moieties using sodium meta-periodate. This reaction selectively generates aldehyde groups on the sugars. After deprotection of the Boc group on the linker, the exposed hydrazide reacts with these newly formed aldehydes to create a stable hydrazone bond. This hydrazone linkage is notable for its pH-dependent stability; it remains stable at the physiological pH of blood but can be cleaved in the acidic environment of endosomes and lysosomes within cancer cells, facilitating targeted drug release. The use of a catalyst, such as aniline, can significantly increase the efficiency of this hydrazone formation. This chemo-enzymatic approach ensures that the cytotoxic payload is attached at a specific location, resulting in a homogeneous ADC with a predictable DAR, typically 2. biomers.net

Conjugation to Nucleic Acids and Oligonucleotides for Gene Delivery and Sensing

The functionalization of nucleic acids and oligonucleotides is essential for applications in therapeutics, diagnostics, and nanotechnology. Conjugating these molecules can improve their cellular uptake, stability, and targeting capabilities. This compound offers a versatile platform for achieving such modifications.

One common strategy involves the post-synthetic conjugation of the linker to a modified oligonucleotide. An oligonucleotide can be synthesized with a terminal aldehyde group. The hydrazide end of the deprotected linker can then react with this aldehyde to form a stable hydrazone bond. This method is efficient and occurs under mild, physiological conditions, which is crucial for preserving the integrity of the oligonucleotide.

Alternatively, the amine group of the linker can be utilized. An oligonucleotide can be synthesized with a reactive group, such as an NHS ester, which can then be coupled with the primary amine of this compound. This approach allows for the sequential attachment of different molecules. For instance, after attaching the linker via its amine, the hydrazide end can be deprotected and used to conjugate a reporter molecule, a targeting ligand, or another biomolecule for applications in biosensing or targeted gene delivery. google.com The hydrophilic PEG spacer also serves to improve the solubility and reduce non-specific interactions of the final conjugate.

Functionalization of Carbohydrates via Periodate (B1199274) Oxidation and Subsequent Hydrazone Ligation

The specific labeling of carbohydrates and glycoproteins is a fundamental technique in glycobiology and diagnostics. The reaction between aldehydes and hydrazides is a cornerstone of this methodology, and this compound is an ideal reagent for this purpose.

The key step is the selective oxidation of cis-diol groups present in many sugar residues (like sialic acids) using a mild oxidizing agent, typically sodium meta-periodate (NaIO₄). This reaction cleaves the carbon-carbon bond of the diol and generates two aldehyde groups. The reaction conditions can be controlled to target specific sugars; for example, very mild conditions can selectively oxidize the exocyclic glycerol-type side chain of sialic acids.

Once the carbohydrate is oxidized and the aldehyde groups are formed, the Boc-protected hydrazide of the linker is deprotected using mild acid. The resulting free hydrazide readily reacts with the aldehydes on the carbohydrate in a slightly acidic to neutral pH (typically pH 5-7) to form a covalent hydrazone bond. This reaction is highly specific, as aldehydes are not naturally abundant in most biological systems, ensuring that the linker attaches only to the oxidized carbohydrate. The resulting hydrazone bond is stable enough for most applications, but can be further stabilized by reduction with sodium cyanoborohydride if necessary. This method is widely used to attach probes, tags (like biotin), or other functional molecules to glycoproteins, antibodies, and cell surfaces.

Bioconjugation to Nanoparticles and Surface Architectures for Enhanced Performance

Functionalizing the surfaces of nanoparticles and other materials is critical for their application in targeted drug delivery, medical imaging, and biosensing. Bifunctional linkers like this compound are instrumental in creating these advanced materials.

The linker can be attached to a surface or nanoparticle through its primary amine group. For instance, surfaces activated with NHS esters can form stable amide bonds with the linker's amine. google.cominterchim.fr For gold nanoparticles, a similar linker containing a thiol group instead of an amine would be used to form a strong gold-sulfur bond. Once the linker is immobilized on the surface, the Boc-protected hydrazide group faces outward.

After deprotection, this terminal hydrazide becomes a reactive handle for the covalent attachment of biomolecules. For example, a targeting antibody, previously oxidized to contain aldehyde groups on its glycans, can be specifically conjugated to the nanoparticle surface via hydrazone ligation. biomers.net This oriented immobilization helps ensure that the antibody's antigen-binding sites are accessible, improving the targeting efficiency of the nanoparticle.

The polyethylene (B3416737) glycol (PEG) component of the linker plays a crucial role in these systems. The PEG spacer physically separates the attached biomolecule from the nanoparticle surface, which can reduce steric hindrance and improve its biological activity. Furthermore, the hydrophilic nature of PEG enhances the aqueous stability of the nanoparticles, prevents aggregation, and reduces non-specific protein adsorption (fouling) in biological environments, which is essential for in vivo applications.

PEGylation of Gold Nanoparticles for Improved Dispersion and Stability

Gold nanoparticles (AuNPs) possess unique optical and electronic properties that make them highly valuable in diagnostics and therapeutic applications. However, their high surface energy makes them prone to aggregation in solutions with high ionic strength, such as biological fluids. This aggregation can neutralize their unique size-dependent properties and limit their utility. A widely adopted strategy to overcome this limitation is surface modification with polyethylene glycol (PEG), a process known as PEGylation. mdpi.commdpi.com

PEGylation provides a protective hydrophilic layer around the nanoparticle, conferring steric stability that prevents aggregation. mdpi.com The covalent attachment of PEG linkers like this compound to the nanoparticle surface ensures a robust and stable coating. The functionalization process typically involves activating the nanoparticle surface to react with the terminal amino group of the linker. Once conjugated, the PEG chains extend into the solvent, creating a "stealth" coating that sterically hinders particle-particle interactions and reduces non-specific binding of proteins. mdpi.compreprints.org This coating is crucial for maintaining the monodispersity of nanoparticles in solution, which is essential for their function.

Research has demonstrated that the stability of PEGylated AuNPs is significantly enhanced compared to uncoated particles, particularly under physiological conditions. nih.gov The density and molecular weight of the PEG chains are critical factors that determine the degree of stability. Studies have identified optimal ratios of PEG ligands to AuNPs to achieve maximum dispersion and stability. For instance, one study determined the optimal ratios for achieving stability with various PEG molecular weights on gold nanoparticles. While not specific to the exact PEG2 linker, the principle of an optimal ratio for stability holds true.

Table 1: Research Findings on Optimal PEG:AuNP Ratios for Stability

PEG Molecular Weight (kDa)Optimal Molar Ratio (PEG:AuNP) for Stability0.552500:11700:12500:15300:1

Data adapted from studies on PEG-SH molecules and gold nanoparticles.

The stability conferred by linkers such as this compound ensures that gold nanoparticles remain well-dispersed and functional for their intended biological applications, from sensing to drug delivery.

Modification of Polymeric Microchips for Analytical Applications

Polymeric microchips, particularly those made from poly(methyl methacrylate) (PMMA), are widely used for microchip electrophoresis (MCE) due to their low cost and ease of fabrication. aip.org However, a significant challenge in the MCE analysis of biomolecules like proteins is their tendency to adsorb onto the hydrophobic surface of the microchannels. This adsorption reduces separation efficiency, compromises reproducibility, and can lead to channel clogging. rsc.org

To address this issue, the covalent modification of the microchannel surface with hydrophilic polymers like PEG is a highly effective strategy. Research by Kitagawa et al. demonstrated a simple, one-step method for modifying PMMA microchips using an amino-PEG linker. rsc.orgkyoto-u.ac.jpsemanticscholar.org In their work, an aqueous solution of amino-PEG was introduced into the PMMA microchannel. The modification occurs via a nucleophilic addition-elimination reaction between the amino groups of the linker and the ester groups on the PMMA surface, resulting in a robust, covalently attached PEG layer. rsc.org

This PEG coating effectively suppresses the non-specific adsorption of proteins and stabilizes the electroosmotic flow (EOF), which is critical for achieving reproducible and efficient separations. rsc.org The modified chips showed significantly improved performance for the electrophoretic separation of various proteins and for affinity MCE of racemic amino acids. rsc.org

Table 2: Performance of Amino-PEG Modified vs. Unmodified PMMA Microchips

ParameterUnmodified (Bare) PMMA ChipAmino-PEG Modified PMMA ChipProtein AdsorptionHigh, leading to peak tailing and poor resolutionSignificantly suppressed, enabling efficient separationReproducibility (RSD of Migration Time)PoorImproved to <4%Electroosmotic MobilityUnstableConstant over more than 50 runsApplication ExampleFailed to achieve chiral separation of Trp via affinity MCESuccessfully achieved chiral separation of Trp

Data based on findings from Kitagawa et al. on MCE of biogenic compounds. rsc.org

The use of this compound for such modifications provides a stable and reliable surface chemistry for high-performance analytical applications on polymeric microchips.

Enhancing Aqueous Solubility and Biocompatibility of Conjugates through Strategic PEGylation

A primary advantage of incorporating PEG linkers into bioconjugation strategies is the significant enhancement of aqueous solubility and biocompatibility of the resulting molecules. preprints.org The this compound linker, despite its short PEG chain, imparts these crucial properties.

The increased aqueous solubility is a direct result of the hydrophilic nature of the polyethylene glycol chain. The ether oxygen atoms along the PEG backbone are capable of forming hydrogen bonds with water molecules. researchgate.netnih.gov This creates a hydration shell around the conjugate, disrupting the intermolecular forces that can lead to aggregation and precipitation, thereby increasing its solubility in aqueous environments. researchgate.netscholarsresearchlibrary.com This property is vital when working with hydrophobic drugs or large biomolecules that have limited solubility.

Biocompatibility is enhanced through a mechanism often referred to as the "stealth" effect. preprints.orgnih.gov The hydration layer created by the PEG chains acts as a physical, steric barrier that masks the conjugate from the host's immune system. numberanalytics.com It reduces opsonization—the process where proteins (opsonins) bind to foreign entities to mark them for clearance by phagocytic cells. nih.gov By minimizing protein adsorption and non-specific cell adhesion, PEGylation reduces immunogenicity, decreases the rate of clearance by the reticuloendothelial system, and prolongs the circulation half-life of therapeutic conjugates. mdpi.comnumberanalytics.com

Table 3: Properties Conferred by the PEG2 Spacer in this compound

PropertyPhysicochemical Basis and ConsequenceEnhanced Aqueous SolubilityHydrophilic ether groups form hydrogen bonds with water, creating a hydration shell that improves solubility and prevents aggregation. researchgate.netnih.govImproved BiocompatibilityThe hydration layer provides a "stealth" effect, sterically hindering protein adsorption and recognition by the immune system. nih.govnumberanalytics.comReduced Non-Specific BindingThe neutral, hydrophilic surface minimizes unwanted interactions with proteins and cells, increasing the specificity of targeted conjugates. mdpi.com

Therapeutic Applications of Amino Peg2 T Boc Hydrazide in Drug Design and Delivery

Development of Antibody-Drug Conjugates (ADCs) Utilizing Amino-PEG2-t-Boc-Hydrazide as a Linker

Antibody-Drug Conjugates (ADCs) represent a powerful class of anticancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. fujifilm.com The linker connecting these two components is a crucial determinant of an ADC's success, influencing its stability, pharmacokinetics, and mechanism of action. nih.gov this compound serves as a valuable component in the construction of these linkers. medkoo.comdcchemicals.com

Linker Role in Cytotoxic Payload Attachment and Controlled Release Mechanisms

The primary role of the linker in an ADC is to stably connect the cytotoxic payload to the antibody while it circulates in the bloodstream and then to facilitate the release of the payload upon reaching the target cancer cell. fujifilm.comnih.gov this compound possesses two key reactive groups for this purpose. The amino group can react with carboxylic acids or activated esters on the antibody or payload, while the Boc-protected hydrazide can be deprotected under mild acidic conditions to reveal a reactive hydrazide. medkoo.comdcchemicals.comcd-bioparticles.net This hydrazide can then form a hydrazone bond with a ketone or aldehyde group on the payload.

Hydrazone linkers are a type of acid-cleavable linker, designed to be stable at the physiological pH of the blood (around 7.4) but to hydrolyze and release the drug in the more acidic environment of cellular compartments like endosomes (pH 5.0-6.0) and lysosomes (pH ~4.8). This pH-dependent release mechanism ensures that the potent cytotoxic drug is liberated predominantly within the target cancer cells, minimizing off-target toxicity. biotechinformers.com

Impact on Pharmacokinetics and Bioavailability of Antibody-Drug Conjugates

The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, such as the PEG2 unit in this compound, significantly influences the pharmacokinetic profile of an ADC. PEG is a hydrophilic and biocompatible polymer that can improve the water solubility and stability of the ADC, which is particularly beneficial when dealing with hydrophobic payloads. biochempeg.comlabinsights.nl

Key pharmacokinetic benefits of PEGylated linkers include:

Increased Half-Life: The hydrophilic nature of PEG creates a "hydration shell" around the ADC, which can reduce clearance rates and prolong its circulation time in the bloodstream. labinsights.nlmdpi.com

Reduced Aggregation: Hydrophobic drug-linker combinations can lead to ADC aggregation, which can increase immunogenicity and accelerate clearance. PEG linkers help to mitigate this by masking the hydrophobicity of the payload. labinsights.nlresearchgate.net

Lowered Immunogenicity: By preventing aggregation and shielding the payload, PEG linkers can reduce the likelihood of an immune response against the ADC. biochempeg.comlabinsights.nl

Studies have shown that the length and configuration of the PEG chain can be fine-tuned to optimize the ADC's properties. For instance, research on MMAE-based ADCs demonstrated that longer PEG chains led to slower clearance, although a threshold was observed around a PEG8 length. mdpi.com Furthermore, the positioning of the PEG unit (linear vs. pendant) can also impact stability and pharmacokinetics. researchgate.net

Comparative Analysis of Cleavable versus Non-Cleavable Linkers in ADC Design

ADC linkers are broadly categorized as either cleavable or non-cleavable, each with distinct advantages and disadvantages that dictate their suitability for different therapeutic applications. biotechinformers.comchemexpress.com

Linker TypeMechanism of Payload ReleaseAdvantagesDisadvantages
Cleavable Release is triggered by specific conditions within the target cell (e.g., low pH, high glutathione (B108866) levels, or enzymatic cleavage). biotechinformers.comnjbio.com- Targeted drug release at the tumor site. biotechinformers.com - Potential for a "bystander effect," where the released, cell-permeable drug can kill neighboring cancer cells. nih.gov- Potential for premature drug release in circulation, leading to off-target toxicity. chemexpress.com - Can be less stable in plasma compared to non-cleavable linkers.
Non-Cleavable Payload is released only after the complete lysosomal degradation of the antibody component of the ADC. njbio.comrsc.org- Greater stability in circulation, potentially leading to a wider therapeutic window. mdpi.com - Reduced off-target toxicity due to higher stability. biotechinformers.com- The released payload remains attached to an amino acid residue, which may affect its activity. chemexpress.com - Generally lacks a bystander effect as the charged payload-linker-amino acid complex is not cell-permeable. chemexpress.com

This compound is a component used in the synthesis of cleavable linkers, specifically acid-sensitive hydrazone linkers. medkoo.com The choice between a cleavable and a non-cleavable linker depends on factors such as the nature of the target antigen, the properties of the cytotoxic drug, and the desired mechanism of action. biotechinformers.com While over 80% of clinically approved ADCs have historically used cleavable linkers, non-cleavable linkers offer advantages in terms of stability and are a key feature of successful ADCs like ado-trastuzumab emtansine (Kadcyla). nih.gov

Design and Synthesis of Proteolysis Targeting Chimeras (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the body's own cellular machinery for protein disposal—the ubiquitin-proteasome system—to selectively degrade disease-causing proteins. precisepeg.combroadpharm.com A PROTAC consists of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. jenkemusa.com

This compound as a Key PEG-Based PROTAC Linker Component

The linker in a PROTAC is not merely a spacer but plays a critical role in the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation. biochempeg.comprecisepeg.com PEG-based linkers are the most commonly used type in PROTAC design, with one study indicating that 54% of reported PROTACs utilize a PEG linker. biochempeg.com

This compound serves as a valuable building block for constructing these PEG-based PROTAC linkers. medchemexpress.com Its bifunctional nature allows for the sequential or convergent synthesis of the final PROTAC molecule. medkoo.comrsc.org The PEG component offers several advantages in the context of PROTACs:

Enhanced Solubility: Similar to its role in ADCs, the PEG spacer improves the aqueous solubility of the PROTAC molecule, which can be a significant challenge for these often large and complex structures. biochempeg.comprecisepeg.comjenkemusa.com

Improved Cell Permeability: By modulating the physicochemical properties of the PROTAC, the PEG linker can influence its ability to cross cell membranes and reach its intracellular target. biochempeg.comjenkemusa.com

Facile Synthesis and Optimization: The availability of bifunctional PEG linkers of varying lengths, like this compound and its longer-chain counterparts, allows for the systematic and rapid assembly of PROTAC libraries to screen for optimal linker length and composition. biochempeg.comjenkemusa.com

Modulation of Target Protein Degradation Efficiency through Linker Design

The efficiency of a PROTAC in degrading its target protein is highly dependent on the characteristics of the linker. precisepeg.com The length, rigidity, and attachment points of the linker all influence the geometry and stability of the ternary complex, which in turn dictates the rate and extent of protein degradation. precisepeg.combroadpharm.com

Research has shown that there is often an optimal linker length for a given PROTAC system. For example, in the development of PROTACs targeting the estrogen receptor (ER)-α, a linker length of 16 atoms was found to be optimal. broadpharm.com Similarly, in the design of degraders for Apoptosis Signal-regulating Kinase 1 (ASK1), a PROTAC with a two-PEG-unit linker showed degradation capability, while those with even longer PEG linkers were ineffective, highlighting the critical nature of linker length. nih.gov

Strategies for Targeted Drug Delivery Systems

The effectiveness of a targeted therapy hinges on its ability to selectively accumulate at the site of disease. This compound plays a crucial role in the architectural design of such systems, facilitating both the specific recognition of target cells and the subsequent controlled release of the therapeutic payload.

Ligand-Directed Targeting in Therapeutic Platforms

Ligand-directed targeting is a strategy that employs a targeting moiety, such as an antibody or a peptide, that specifically binds to receptors overexpressed on the surface of diseased cells. This compound serves as an essential bridge in constructing these "biological missiles," most notably in the development of antibody-drug conjugates (ADCs). biochempeg.combiochempeg.comaxispharm.com

In a typical ADC construct, a potent cytotoxic drug is linked to a monoclonal antibody that recognizes a tumor-specific antigen. The linker's role is to ensure the drug remains securely attached to the antibody while in circulation and is only released once the ADC has been internalized by the target cancer cell. biochempeg.comaxispharm.com The dual functionality of this compound is particularly advantageous here. The primary amine can be used to attach the linker to the antibody, often through reaction with available carboxylic acid residues. Following this, the cytotoxic drug, which may be modified to contain a ketone or aldehyde group, can be conjugated to the hydrazide end of the linker after deprotection of the Boc group. medkoo.commedkoo.com

Targeting MoietyDrug Payload (Example)Linker RoleTherapeutic Goal
Monoclonal AntibodyDoxorubicin (B1662922)Covalent attachment of drug to antibodyTargeted delivery of chemotherapy to cancer cells
Peptide (e.g., RGD)PaclitaxelSite-specific conjugation to peptideTargeting integrins overexpressed in tumors
AptamersiRNALinking nucleic acid to targeting agentGene silencing in specific cell types

Controlled Release Mechanisms in Response to Biological Stimuli

A critical feature of advanced drug delivery systems is their ability to release their therapeutic payload in response to specific biological cues present in the disease microenvironment. This compound is instrumental in designing linkers that are sensitive to these stimuli, particularly the lower pH found within cellular compartments like endosomes and lysosomes.

The hydrazone bond, formed by the reaction of the deprotected hydrazide with a carbonyl group, is known to be labile under acidic conditions. This pH-dependent stability is a key advantage. In the neutral pH of the bloodstream (around 7.4), the hydrazone linkage is relatively stable, keeping the drug securely attached to its carrier. However, once the targeted delivery vehicle is internalized by a cancer cell into an endosome or lysosome, where the pH is significantly lower (pH 5-6), the hydrazone bond is hydrolyzed. This cleavage releases the active drug directly inside the target cell, maximizing its therapeutic effect while minimizing exposure to healthy tissues.

This strategy of creating pH-sensitive linkers has been successfully employed in the design of ADCs and other nanoparticle-based drug delivery systems. For instance, the ADC gemtuzumab ozogamicin (B1678132) utilizes a hydrazone linker to connect a calicheamicin (B1180863) derivative to an antibody targeting CD33, an antigen present on leukemic cells.

Beyond pH, other biological stimuli can be exploited. Researchers are designing systems that respond to the reducing environment within cells or the presence of specific enzymes. nih.gov While this compound is primarily associated with pH-sensitive release, its versatile chemistry allows for its incorporation into more complex, multi-responsive systems.

Development of Therapeutic Modalities for Specific Diseases

The principles of targeted drug delivery and controlled release, facilitated by linkers like this compound, are being applied to a wide range of diseases.

Cancer: The primary application of this compound-containing linkers is in oncology. nih.gov As previously discussed, ADCs represent a major advancement in cancer therapy, and the development of effective linkers is central to their success. axispharm.com Peptide-drug conjugates (PDCs) are another emerging class of targeted therapeutics where this linker is valuable. PDCs use peptides as targeting ligands, which can offer advantages such as smaller size and better tissue penetration compared to antibodies. Furthermore, this linker can be used to functionalize nanoparticles for the delivery of chemotherapeutics, enhancing their accumulation in tumors through the enhanced permeability and retention (EPR) effect. creativepegworks.comucl.ac.be

Inflammation: Chronic inflammation is a key factor in many diseases. Targeted delivery of anti-inflammatory agents to inflamed tissues can improve therapeutic outcomes and reduce side effects. nih.govresearchgate.net For example, ligands that bind to receptors on activated immune cells can be used to direct drugs to sites of inflammation. The pH-sensitive release mechanism is also relevant here, as the microenvironment of inflamed tissues can be slightly acidic. Research has explored the use of triazine derivatives with anti-inflammatory properties, where linker chemistry is crucial for optimizing activity. nih.gov

Infectious Diseases: The challenge in treating many infectious diseases is to deliver antimicrobial agents effectively to the site of infection while minimizing harm to the host. mdpi.comjapsonline.com Targeted delivery strategies can be used to concentrate antibiotics at the location of bacteria or viruses. For instance, antibodies or peptides that recognize specific microbial surface proteins can be used to deliver a potent antimicrobial payload. mdpi.com The use of PEGylated systems can also enhance the stability and circulation time of antiviral or antibacterial drugs. mdpi.com

Exploration of Amino Peg2 T Boc Hydrazide in Diagnostic and Imaging Agent Development

Conjugation of Imaging Agents for Advanced Molecular Probes

The precise architecture of Amino-PEG2-t-Boc-hydrazide facilitates its use in linking imaging moieties to targeting biomolecules. This creates advanced molecular probes capable of visualizing specific biological processes and targets in vitro and in vivo. The PEG linker itself is crucial, not only for connecting the components but also for improving the pharmacokinetic properties of the final conjugate, such as increasing water solubility and optimizing clearance from non-target tissues. rsc.orgnih.gov

This compound serves as an effective linker for constructing fluorescent probes used in cellular and tissue imaging. Its dual-reactive ends allow for the systematic assembly of a probe, typically by first coupling a fluorescent dye to one end of the linker and then attaching the resulting conjugate to a targeting molecule. For instance, the primary amine of the linker can be reacted with an amine-reactive derivative of a fluorescent dye, such as a sulfo-cyanine5 NHS ester. nih.gov Subsequently, after removing the Boc protecting group, the unmasked hydrazide can form a stable hydrazone bond with an aldehyde or ketone group on a targeting protein or peptide. acs.org

Research has demonstrated the utility of PEG linkers in creating complex imaging agents. In one study, a dual-modality linker was developed for both fluorescence imaging and PET, which involved conjugating a maleimide-PEG2-NHS ester to lysine (B10760008), followed by the introduction of a fluorescent dye. nih.govsnmjournals.org This highlights the adaptability of the PEG2 scaffold in multi-component probe design. The hydrophilic PEG spacer helps to minimize aggregation and non-specific binding of the fluorescent probe, leading to improved signal-to-noise ratios in imaging applications. google.com

Table 1: Research Findings on a Dual-Modality Linker for Immuno-PET and Fluorescence Imaging

ParameterDescriptionFindingCitation
Linker Component The core structure used to connect the functional moieties.A linker was synthesized incorporating a PEG motif for site-specific conjugation. nih.govsnmjournals.org
Imaging Modalities The types of imaging enabled by the probe.The final probe was capable of both Positron Emission Tomography (PET) and fluorescence imaging. nih.govsnmjournals.org
Fluorescent Dye The fluorophore attached for optical imaging.The far-red dye sulfonate cyanine (B1664457) 5 (sCy5) was conjugated to the linker. nih.govsnmjournals.org
Targeting Molecule The biomolecule used to direct the probe to a specific site.An anti-prostate stem cell antigen (PSCA) cys-diabody was used for targeting. nih.govsnmjournals.org
In Vivo Performance The behavior and efficacy of the probe in a living model.The probe showed antigen-specific targeting in prostate cancer xenografts with high contrast. nih.govsnmjournals.org

In nuclear medicine, PEG linkers are instrumental in the design of radiolabeled tracers for PET and SPECT imaging. researchgate.net They serve to connect a targeting biomolecule to a chelator that sequesters a radiometal (e.g., ⁹⁹ᵐTc, ⁶⁴Cu, ⁶⁸Ga) or to a prosthetic group containing a radiohalogen (e.g., ¹⁸F). nih.govacs.org The inclusion of a short PEG spacer, such as PEG2, can significantly improve the pharmacokinetic profile of the tracer by enhancing its water solubility and accelerating its clearance from the blood and non-target organs, which is critical for obtaining high-contrast images. rsc.orgnih.gov

For example, a study on a folate receptor-targeting SPECT agent involved synthesizing a HYNIC-PEG2-FA conjugate. rsc.org The PEG2 linker was introduced to improve the excretion kinetics and increase the target-to-background ratio. The resulting ⁹⁹ᵐTc-labeled tracer demonstrated high tumor uptake and clear visualization of folate receptor-positive tumors. rsc.org In another study focused on PET imaging, ghrelin receptor inverse agonists were modified with a PEG2 linker and a NODAGA chelator to facilitate radiolabeling with ⁶⁴Cu and ⁶⁸Ga. While the PEG2 modification led to a decrease in potency, it was crucial for creating a viable radiotracer for in vivo imaging studies. nih.gov The this compound linker is well-suited for these applications, allowing for the stable attachment of chelators or prosthetic groups via its amino function, and the targeting vector via its hydrazide function.

Table 2: Examples of PEG2 Linkers in Radiolabeled Tracer Development

TracerTarget / ApplicationRadiometalLinker's Role & Key FindingCitation
⁹⁹ᵐTc(HYNIC-PEG2-FA) Folate Receptor (SPECT)⁹⁹ᵐTcPEG2 linker improved excretion kinetics and target-to-background ratio, enabling clear tumor visualization. rsc.org
⁶⁴Cu/⁶⁸Ga-NODAGA-PEG2-Peptide Ghrelin Receptor (PET)⁶⁴Cu, ⁶⁸GaPEG2 linker was incorporated to improve pharmacokinetics and allow for radiolabeling. nih.gov
¹⁸F-DMLsCy5-A2cDb PSCA (PET/Fluorescence)¹⁸FA PEG-containing dual-modality linker enabled rapid radiolabeling and high-contrast, same-day imaging. nih.govsnmjournals.org

Integration into Fluorescent Probes for Cellular and Tissue Imaging

Application in Immunoassays and Biosensors for Enhanced Detection

The unique properties of this compound also lend themselves to the development of highly sensitive immunoassays and biosensors. By facilitating the covalent linkage of assay components, it helps to create stable and robust detection systems. axispharm.com The hydrophilic PEG spacer plays a critical role in reducing non-specific adsorption of proteins onto surfaces and in minimizing steric hindrance between conjugated molecules, thereby enhancing assay performance. researchgate.net

In ELISA, the sensitivity and specificity depend on the effective conjugation of antibodies or antigens to reporter enzymes like horseradish peroxidase (HRP) or alkaline phosphatase. This compound can be used to create these conjugates with improved characteristics. For example, the linker's amino group can be coupled to the carboxylic acid groups on an antibody. Following Boc deprotection, the hydrazide end can then react with aldehyde groups, which can be generated on the carbohydrate portions of HRP through mild oxidation. This oriented conjugation strategy, facilitated by the PEG2 spacer, can lead to a higher retention of the antibody's antigen-binding activity and the enzyme's catalytic function compared to conventional crosslinking methods. The result is a potential increase in assay sensitivity and a lower limit of detection. abyntek.com

Table 3: Conjugation Strategy in ELISA using this compound

StepActionFunctional Group on LinkerTarget Functional GroupPurpose
1 Antibody ConjugationAmino (NH₂)Carboxylic Acid (COOH) on AbCovalently attach linker to the antibody.
2 DeprotectionBoc-HydrazideN/AExpose the reactive hydrazide group.
3 Enzyme ConjugationHydrazide (CONHNH₂)Aldehyde (CHO) on HRPLink the antibody-linker conjugate to the reporter enzyme.

CLIA and FIA are immunoassay formats that offer higher sensitivity than traditional colorimetric ELISA. abyntek.com CLIA utilizes an enzyme that catalyzes a light-emitting reaction, while FIA uses a fluorophore as the label. The principles of using this compound as a linker in these assays are analogous to its use in ELISA. It can covalently link an antibody or antigen to a chemiluminescent label (e.g., luminol (B1675438) or acridinium (B8443388) esters) or a fluorescent dye.

The bifunctional nature of the linker allows for a controlled, stable attachment, while the PEG spacer helps to distance the label from the antibody, preventing potential quenching of the signal and improving the accessibility of the binding sites. This can lead to a significant enhancement in signal intensity and an expanded dynamic range of detection. axispharm.comaxispharm.comabyntek.com The higher sensitivity of CLIA, in particular, makes it suitable for detecting analytes present at very low concentrations. abyntek.com

LETIA is a diagnostic method that measures the turbidity resulting from the agglutination of latex microparticles coated with antibodies or antigens when they bind to the target analyte. The performance of LETIA reagents is highly dependent on the amount and orientation of the antibodies immobilized on the microparticle surface.

This compound provides an ideal solution for this application. axispharm.comaxispharm.com Latex microparticles are often manufactured with surface functional groups like carboxylic acids or aldehydes. The linker can be used to covalently attach antibodies to these particles in a controlled manner. For instance, the amino group can react with carboxyl-functionalized beads, or the hydrazide group can react with aldehyde-functionalized beads. The PEG2 spacer acts as a flexible arm, extending the antibody away from the particle surface. This orientation improves the antibody's freedom of movement and the accessibility of its antigen-binding sites, leading to more efficient agglutination and a stronger, more sensitive turbidimetric signal.

Chemiluminescence Immunoassay (CLIA) and Fluorescence Immunoassay (FIA) Applications

Advancements in Electrophoretic Separation of Biomolecules using Modified Surfaces

The performance of electrophoretic separation techniques, particularly in microchip formats, is highly dependent on the surface chemistry of the separation channels. Unmodified surfaces, such as native poly(methyl methacrylate) (PMMA), often suffer from undesirable interactions with biomolecules, leading to peak tailing, reduced resolution, and poor reproducibility. The modification of these surfaces with molecules like this compound offers a robust solution to these challenges.

The primary amine group of the linker can be used to covalently attach it to the surface of materials like PMMA, creating a hydrophilic and neutral coating. The PEG spacer plays a crucial role in minimizing the non-specific adsorption of proteins and other biomolecules onto the channel walls. This "stealth" property of PEG is essential for preventing sample loss and improving separation efficiency. Research has demonstrated that modifying PMMA microchip channels with an amino-PEG layer significantly enhances the electrophoretic separation of various biomolecules. medkoo.com This modification effectively suppresses the electroosmotic flow (EOF) and reduces interactions between the analytes and the channel surface.

The protected hydrazide group offers a site for potential further functionalization if needed, but the primary benefit in this application stems from the surface coverage provided by the amino-PEG portion of the molecule. The result is a significant improvement in separation performance, characterized by sharper peaks, better resolution, and faster analysis times.

Separation ParameterUnmodified PMMA SurfaceAmino-PEG Modified SurfaceKey Advantage of Modification
Peak TailingSignificantMinimalReduced analyte-surface interaction
Separation Efficiency (Plate Number)LowHighImproved peak shape and symmetry
ResolutionPoorExcellentEnhanced differentiation of similar biomolecules
ReproducibilityLowHighStable surface chemistry prevents fouling

Enhanced Binding of Functionalized Nanoparticles for Sensitive Detection

In the realm of diagnostics, nanoparticles serve as powerful platforms for the sensitive detection of disease biomarkers. The effectiveness of these nanoparticles hinges on their ability to bind specifically and with high affinity to their targets. This compound is instrumental in achieving this by acting as a versatile linker to attach targeting ligands, such as antibodies or antigens, to the nanoparticle surface.

For instance, gold nanoparticles can be functionalized using linkers that possess a sulfhydryl group at one end (for attachment to gold) and an amino group at the other. The amino group can then be coupled to a molecule like this compound. Following this, the Boc protecting group is removed under mild acidic conditions, exposing the reactive hydrazide. medkoo.comcd-bioparticles.net This hydrazide can then form a stable, covalent hydrazone bond with a carbonyl group (aldehyde or ketone) on a target biomolecule, such as an oxidized antibody or a specific antigen. medkoo.com

This strategy offers several advantages. The PEG linker enhances the aqueous solubility and stability of the nanoparticles and extends the attached biomolecule away from the nanoparticle surface, reducing steric hindrance and improving its accessibility for binding. medkoo.comcreativepegworks.com Research has shown that increasing the density of functional antigens on PEGylated gold nanoparticles leads to a significant enhancement in their binding to surfaces immobilized with corresponding antibodies. medkoo.com This enhanced binding translates directly to higher sensitivity in diagnostic assays, enabling the detection of biomarkers at very low concentrations.

Nanoparticle ConfigurationLinker SystemBinding AffinityImpact on Detection Sensitivity
Non-functionalized NanoparticlesN/ALow (non-specific binding)Poor
Sparsely Functionalized NanoparticlesThis compoundModerateGood
Densely Functionalized NanoparticlesThis compoundHighExcellent

Amino Peg2 T Boc Hydrazide in Advanced Materials Science and Nanotechnology Applications

Surface Engineering and Modification for Bio-Interfaces

The ability to precisely control the chemical and physical properties of surfaces is paramount in the development of advanced biomedical devices and materials. Amino-PEG2-t-Boc-hydrazide serves as a valuable tool in surface engineering, enabling the creation of tailored bio-interfaces with specific functionalities.

Development of Anti-Fouling Coatings and Biocompatible Surfaces

A major challenge in the application of materials in biological environments is biofouling, the non-specific adsorption of proteins and cells onto a surface. This can lead to reduced device performance and adverse biological responses. PEGylation, the process of attaching PEG chains to a surface, is a widely adopted strategy to create anti-fouling coatings. researchgate.net The hydrophilic and flexible nature of the PEG chains forms a hydrated layer that repels protein adsorption.

This compound can be utilized to create such biocompatible surfaces. The amino group can be used to anchor the molecule to a variety of substrates, while the PEG component provides the anti-fouling properties. Research has demonstrated that surfaces coated with PEG derivatives exhibit significantly reduced protein adsorption and cell adhesion. researchgate.net This is crucial for applications such as medical implants and biosensors, where maintaining a clean and biocompatible interface is essential for long-term functionality. thieme-connect.com

Functionalization of Microfluidic Devices for Biomedical Applications

Microfluidic devices, or "lab-on-a-chip" systems, have revolutionized biomedical research and diagnostics by enabling the manipulation of small fluid volumes. The internal surfaces of these devices often require specific functionalization to control fluid flow, prevent non-specific binding of analytes, and facilitate the capture of specific biomolecules.

This compound offers a versatile platform for the functionalization of microfluidic channels. For instance, the amino group can be reacted with the surface of materials commonly used in microfluidics, such as glass or polymers. Following deprotection, the hydrazide group becomes available for the immobilization of biomolecules containing aldehyde or ketone groups, such as oxidized antibodies or specific proteins. medkoo.com This allows for the creation of microfluidic devices with tailored surface chemistries for applications like single-cell analysis and high-throughput screening. theses.fr

Synthesis and Functionalization of Nanomaterials for Diverse Applications

Nanomaterials, with their unique size-dependent properties, are at the forefront of innovation in various fields. This compound plays a crucial role in both the synthesis and functionalization of these materials, enhancing their performance and enabling new applications.

Preparation of Metallic and Metal Oxide Nanoparticles with Amino-PEG Oligomers

Amino-PEG oligomers, including structures similar to this compound, have been successfully employed as ligands in the one-step synthesis of metallic and metal oxide nanoparticles. rsc.orgresearchgate.net In this approach, the amino-PEG oligomer acts as a multi-purpose agent, controlling the size and shape of the nanoparticles during their formation. rsc.org The presence of the amino group and the PEG chain helps to stabilize the nanoparticles, preventing their aggregation and controlling their growth. mdpi.com

This method allows for the synthesis of nanoparticles with well-defined properties and excellent dispersibility in both aqueous and organic solvents. rsc.org For example, this strategy has been used to prepare iron oxide nanoparticles for biomedical applications, where precise control over particle size and surface chemistry is critical. nih.gov

Table 1: Examples of Nanoparticles Synthesized Using Amino-PEG Oligomers

Nanoparticle MaterialSynthesis MethodRole of Amino-PEG OligomerReference
Metallic NanoparticlesOne-step reductionSize and shape control, stabilization rsc.org
Metal Oxide NanoparticlesOne-step synthesisLigand for size and shape control researchgate.net
Iron Oxide NanoparticlesLigand exchangeSurface functionalization for biocompatibility nih.govnih.gov

PEGylation of Nanoparticles for Enhanced Dispersion and Colloidal Stability

For many applications, especially in biological systems, nanoparticles must remain well-dispersed and stable in aqueous environments. Aggregation of nanoparticles can lead to a loss of their unique properties and can cause toxicity. PEGylation is a key strategy to improve the colloidal stability of nanoparticles. mdpi.com

This compound can be used to PEGylate nanoparticles through various conjugation strategies. The amino group can react with functional groups on the nanoparticle surface, creating a stable linkage. axispharm.com The hydrophilic PEG chains then extend from the nanoparticle surface, creating a steric barrier that prevents aggregation. mdpi.com This enhanced stability is crucial for applications in drug delivery, medical imaging, and diagnostics. biochempeg.combiochempeg.com

Development of Polymer-Based Scaffolds and Hydrogels for Tissue Engineering

Tissue engineering aims to repair or replace damaged tissues and organs by using a combination of cells, scaffolds, and growth factors. Polymer-based scaffolds and hydrogels provide a three-dimensional environment that supports cell growth and tissue formation.

This compound and similar PEG derivatives are valuable components in the fabrication of these scaffolds and hydrogels. cd-bioparticles.net The biocompatible and non-immunogenic nature of PEG makes it an ideal material for tissue engineering applications. The functional groups on this compound allow for its incorporation into polymer networks and for the subsequent attachment of bioactive molecules, such as peptides or growth factors, that can promote cell adhesion and differentiation. acs.orgreading.ac.uk

For example, PEG-based hydrogels can be formed through crosslinking reactions involving the functional groups of PEG derivatives. The resulting hydrogels can be designed to have specific mechanical properties and degradation rates to match the target tissue. The ability to functionalize these hydrogels with bioactive molecules using linkers like this compound further enhances their potential for promoting tissue regeneration. researchgate.net

Investigating Self-Assembly Properties of PEG-Peptide Conjugates

The conjugation of hydrophilic PEG chains to peptides, particularly those with hydrophobic domains, results in the formation of amphiphilic molecules. researchgate.net This amphiphilicity is a primary driver for molecular self-assembly, a process where molecules spontaneously organize into ordered, three-dimensional structures through non-covalent interactions. rsc.org The resulting PEG-peptide conjugates can self-assemble into a variety of well-defined nanostructures, including micelles, nanofibers, and hydrogels, which have significant applications in bionanotechnology and materials science. researchgate.netacs.orgnih.gov

The process is largely governed by the interplay between the hydrophobic peptide segments and the hydrophilic PEG block. researchgate.net For instance, peptides designed with sequences known to form specific secondary structures, such as β-sheets or α-helices, can dictate the morphology of the final assembly. acs.orgnih.gov Hydrogen bonding between peptide backbones is a critical factor in the longitudinal growth of these structures, while interactions between amino acid side chains control the lateral packing. rsc.org

A notable example involves the use of peptide fragments derived from the amyloid-β peptide, such as KLVFF, where the phenyl-phenyl (FF) motif promotes β-sheet formation through aromatic stacking interactions. researchgate.net When conjugated to PEG, these peptides drive the assembly into fibrillar nanostructures. researchgate.net The characteristics of these assemblies can be tuned by altering both the peptide sequence and the length of the PEG chain. acs.org In some advanced systems, these self-assembled nanofibers can form the basis of a physically cross-linked network within a hydrogel. acs.org This can be further reinforced by creating a second, covalent network, potentially using the reactive ends of a linker like this compound to form a robust double-network hydrogel. acs.org

Table 1: Examples of Self-Assembling PEG-Peptide Conjugate Systems

Peptide Component/SequencePEG ComponentResulting Self-Assembled StructureDriving Force/Key FeatureReference(s)
Hydrophobic tetra- and hexapeptidesShort PEG chains (PEG350-750)MicellesAmphiphilicity, Lower Critical Solution Temperature (LCST) behavior acs.org
Amyloid β (Aβ) fragment (KLVFF)Linear PEGFibrils, Liquid Crystal Structuresβ-sheet formation via aromatic stacking researchgate.net
Collagen-mimetic peptidesFour-arm PEGHydrogelsThermally reversible triple helical assembly acs.org
Lysine-rich peptide with alternating hydrophobic-hydrophilic sequenceNHS-activated 4-arm PEGDouble-network hydrogelPeptide self-assembly (1st network) and covalent bond formation (2nd network) acs.org

Integration into Smart Materials with Responsive Characteristics

The integration of PEG-peptide conjugates, synthesized using linkers like this compound, is fundamental to the development of "smart" materials. These materials are designed to undergo structural or chemical changes in response to specific environmental stimuli, such as pH, temperature, or the presence of certain enzymes. frontiersin.orgjchemrev.com This responsive behavior is critical for applications like targeted drug delivery and tissue engineering. jchemrev.com

A key feature of this compound is its hydrazide group, which, after deprotection, can be reacted with a ketone group (for example, on a doxorubicin (B1662922) molecule) to form a hydrazone linkage. nih.gov This bond is known to be acid-labile, meaning it remains stable at neutral physiological pH (around 7.4) but cleaves in more acidic environments. frontiersin.orgnih.gov This property is exploited to create pH-responsive nanocarriers that can selectively release their therapeutic payload within the acidic microenvironment of tumors (pH 6.4–6.8) or inside the acidic compartments of a cell, such as endosomes and lysosomes, thereby increasing treatment efficacy and reducing systemic toxicity. frontiersin.orgjchemrev.comnih.gov

Furthermore, the peptide component of the conjugate can be engineered to act as a substrate for specific enzymes that are overexpressed in diseased tissues. jchemrev.com For example, a peptide linker designed to be a substrate for matrix metalloproteases (MMPs), which are often upregulated in tumors, can be cleaved upon reaching the target site. reading.ac.uk This enzymatic cleavage can trigger the release of a drug or induce a change in the material's structure, such as the disassembly of micelles. jchemrev.comreading.ac.uk By combining these strategies, researchers can design multi-responsive materials that offer highly precise and controlled therapeutic action. frontiersin.org

Table 2: Responsive Characteristics of Smart Materials Based on PEG-Peptide Conjugates

StimulusResponsive Component / LinkageMechanism of ActionResulting EffectReference(s)
Low pH (e.g., Tumor Microenvironment)Hydrazone bond (formed from hydrazide)Acid-catalyzed hydrolysis of the linkageControlled release of a conjugated drug or agent frontiersin.orgnih.gov
Enzymes (e.g., Matrix Metalloproteases)Specific peptide sequenceEnzymatic degradation of the peptide linkerDisassembly of nanocarrier, activation of therapeutic jchemrev.comreading.ac.uk
Redox (e.g., High Glutathione (B108866) levels in cancer cells)Disulfide bonds within the conjugateReduction of the disulfide bond to free thiolsDisruption of the material's structure, drug release jchemrev.com
Temperature Polymers with a Lower Critical Solution Temperature (LCST)Temperature-induced phase transition from hydrophilic to hydrophobicChanges in solubility, micelle formation/dissociation acs.org

Emerging Research Directions and Future Outlook for Amino Peg2 T Boc Hydrazide in Interdisciplinary Sciences

Integration with Advanced Bioorthogonal Click Chemistry Methodologies

Amino-PEG2-t-Boc-hydrazide is increasingly being integrated with advanced bioorthogonal click chemistry methodologies, which involve reactions that are highly specific, efficient, and occur under mild, biologically compatible conditions. biochempeg.comnih.gov The hydrazide functional group, after deprotection of the Boc group, is a key player in bioorthogonal reactions. oup.com It readily reacts with aldehydes and ketones to form stable hydrazone linkages. oup.comspirochem.com This type of ligation is considered bioorthogonal because the participating functional groups are generally inert to the vast array of functional groups found within biological systems. oup.comacs.org

Recent advancements focus on enhancing the kinetics and stability of these reactions. While traditional hydrazone formation can be slow, the development of catalysts and modifications to the reacting partners are overcoming these limitations. oup.com The integration of this compound into these advanced schemes allows for the precise and site-specific labeling of biomolecules. axispharm.com For instance, proteins or other biomolecules can be metabolically or genetically engineered to incorporate a ketone or aldehyde handle, which can then be specifically targeted by the deprotected hydrazide of the PEG linker for conjugation. spirochem.com This strategy is pivotal for applications in cellular imaging, tracking of biomolecules, and constructing complex biological probes. biochempeg.com

The versatility of the amino group on the other end of the this compound molecule further expands its utility in click chemistry. medkoo.com This amino group can be reacted with various molecules, including those containing azide (B81097) or alkyne functionalities, which are central to popular click reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). biochempeg.comspirochem.com This dual functionality allows for the creation of heterobifunctional linkers, enabling the connection of two different molecules with high precision.

Development of Advanced Multifunctional Linker Designs for Complex Molecular Systems

The unique structure of this compound, featuring a protected hydrazide, a reactive amine, and a short polyethylene (B3416737) glycol (PEG) spacer, makes it a valuable building block for the design of advanced multifunctional linkers. medkoo.comcd-bioparticles.net These linkers are crucial for constructing complex molecular systems, such as antibody-drug conjugates (ADCs), where precise control over the linkage of multiple components is essential for efficacy and safety. nih.govprotein-cell.net

Multifunctional linkers enable the attachment of more than one type of molecule to a central scaffold. For example, in the context of ADCs, a linker might be required to connect an antibody, a cytotoxic drug, and a targeting or imaging agent. polymerfactory.com Dendrons, which are branched, tree-like molecules, can be used to create linkers that present multiple attachment points. polymerfactory.com this compound can be incorporated into these designs to introduce specific functionalities. The amino group can be used for initial attachment to the dendron core, while the deprotected hydrazide can be used for subsequent conjugation to a payload or targeting moiety. broadpharm.com

Here is an interactive data table summarizing the properties of Amino-PEG-t-Boc-Hydrazide variants with different PEG chain lengths:

Compound Name Molecular Weight PEG Units Solubility Key Applications
This compound 291.35 2 Moderate Small-molecule conjugation
Amino-PEG4-t-Boc-Hydrazide 379.45 4 High Biotinylation of glycoproteins
Amino-PEG8-t-Boc-Hydrazide 555.67 8 Very High Drug delivery, antibody immobilization

Applications in High-Throughput Screening and Combinatorial Chemistry for Drug Discovery

Combinatorial chemistry is a powerful technique for synthesizing a large number of different but structurally related molecules, known as a library, in a short amount of time. ijpsr.comjetir.org This approach, coupled with high-throughput screening (HTS), accelerates the drug discovery process by enabling the rapid testing of thousands of compounds for biological activity. uomustansiriyah.edu.iq this compound serves as a valuable linker in the construction of these combinatorial libraries.

In solid-phase synthesis, a common technique in combinatorial chemistry, molecules are built step-by-step on a solid support or resin. jetir.org Linkers are used to attach the initial building block to the resin. jetir.org The properties of the linker are critical as it must be stable throughout the synthesis but cleavable under specific conditions to release the final product. ijpsr.com The bifunctional nature of this compound allows for its use in this context. medkoo.com The amino group can be used to attach the linker to the resin, and the protected hydrazide can be deprotected at a later stage for further reactions or for cleavage of the final compound from the support.

The use of PEG-based linkers, such as this compound, in combinatorial synthesis offers several advantages. The PEG component can improve the swelling properties of the resin in polar solvents, which are often used in biological assays. jetir.org Furthermore, in solution-phase combinatorial synthesis, PEG can be used as a soluble support, facilitating purification. ijpsr.com The defined structure and molecular weight of this compound are beneficial for the analysis of the resulting library members, often by mass spectrometry. uomustansiriyah.edu.iq

Computational Modeling and Predictive Analytics for Optimized Conjugate Design

Computational modeling and in silico design are becoming indispensable tools in modern drug discovery and materials science. researchgate.net These methods are increasingly being applied to the design and optimization of conjugates containing linkers like this compound. nih.govbohrium.com By simulating the behavior of molecules and their interactions, researchers can predict the properties of a conjugate before it is synthesized, saving time and resources. researchgate.netnih.gov

Predictive analytics can be used to screen virtual libraries of conjugates with different linkers, payloads, and attachment sites to identify the most promising candidates for synthesis and experimental testing. rsc.org This in silico approach can help in the rational design of drug delivery systems, including those that utilize this compound. nih.gov For instance, modeling can predict the binding affinity of a PEGylated drug to its target and how this is influenced by the linker's properties. rsc.org

Sustainable Synthesis and Green Chemistry Approaches in Polyethylene Glycol Linker Development

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. royalsocietypublishing.org These principles are being increasingly applied to the synthesis of PEG linkers and their conjugates. The development of more sustainable and environmentally friendly methods for producing and using molecules like this compound is an active area of research. acs.orgalfa-chemistry.com

One of the key aspects of green chemistry is the use of safer and more environmentally benign solvents. royalsocietypublishing.org Polyethylene glycol itself is considered a green solvent as it is non-toxic, biodegradable, and has a low vapor pressure. researchgate.net Research is exploring the use of PEG as a reaction medium for various organic transformations, which can lead to cleaner and more efficient processes. acs.org

The development of catalytic and atom-economical reactions is another cornerstone of green chemistry. royalsocietypublishing.org This includes the use of biocatalysts and the design of reactions that maximize the incorporation of all materials used in the process into the final product. alfa-chemistry.com Applying these principles to the synthesis of this compound and its derivatives can lead to more sustainable manufacturing processes with reduced waste and environmental impact. Furthermore, the development of recyclable catalysts and the use of renewable resources as starting materials are also being investigated to enhance the sustainability of PEG linker production. mdpi.com

Q & A

Q. How can researchers integrate this compound into multi-step solid-phase synthesis workflows?

  • Answer :

Resin functionalization : Load hydrazide onto Wang resin via carbodiimide coupling.

Boc deprotection : Treat with 20% TFA in DCM (2 × 5 min).

Peptide elongation : Use Fmoc chemistry for sequential amino acid addition.
Validate stepwise efficiency via Kaiser tests and MALDI-TOF MS .

Methodological Considerations

  • Data Analysis : Use statistical tools (e.g., ANOVA for reaction condition optimization) and software like MestReNova for NMR interpretation .
  • Contradiction Resolution : Cross-validate results with orthogonal techniques (e.g., HPLC and LC-MS) to confirm conjugation efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.